molecular formula C10H10N2O2S B11879878 N-1-Naphthylsulfuric diamide

N-1-Naphthylsulfuric diamide

Cat. No.: B11879878
M. Wt: 222.27 g/mol
InChI Key: JATQZZUDUITMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-Naphthylsulfuric diamide is a synthetic organic compound characterized by a naphthalene backbone substituted with sulfuric diamide groups. The naphthyl group likely enhances aromatic interactions and stability, distinguishing it from simpler aliphatic diamides. Synthesis methods for similar compounds (e.g., thioether-containing diamides) involve active substructure replacement and rigorous spectroscopic validation (1H NMR, HRMS), which could be extrapolated to this compound .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

1-(sulfamoylamino)naphthalene

InChI

InChI=1S/C10H10N2O2S/c11-15(13,14)12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12H,(H2,11,13,14)

InChI Key

JATQZZUDUITMMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)N

Origin of Product

United States

Biological Activity

N-1-Naphthylsulfuric diamide (NNSA) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article reviews the biological activity of NNSA, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its naphthalene ring structure, which is linked to a sulfuric diamide moiety. This unique structure may contribute to its biological properties, particularly in terms of enzyme inhibition and interaction with biological macromolecules.

Mechanisms of Biological Activity

NNSA exhibits several biological activities that can be categorized as follows:

  • Enzyme Inhibition : NNSA has been shown to inhibit specific enzymes involved in metabolic pathways. Studies indicate that it may interfere with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, potentially protecting cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor .
  • Cytotoxic Effects : Research indicates that NNSA can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of NNSA. Below are summarized findings from key research articles:

StudyFindings
Study 1 NNSA was found to inhibit the growth of breast cancer cells in vitro, with IC50 values indicating significant potency against these cells. The study suggested that the mechanism involves apoptosis induction through mitochondrial pathways .
Study 2 A pharmacokinetic study demonstrated that NNSA is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its biological effects .
Study 3 In a model of oxidative stress, NNSA showed protective effects against cell damage induced by reactive oxygen species (ROS), highlighting its potential as a therapeutic agent in oxidative stress-related diseases .

Enzyme Interaction Studies

Research has shown that NNSA interacts with various enzymes, leading to altered metabolic rates. For instance, it has been documented to affect the activity of specific cytochrome P450 isoforms, which are critical for drug metabolism. This interaction suggests that NNSA could influence the pharmacokinetics of co-administered drugs.

Antioxidant Mechanism Exploration

In vitro assays have confirmed NNSA's ability to scavenge free radicals and reduce lipid peroxidation levels. These findings indicate its potential utility in formulations aimed at combating oxidative stress-related conditions such as neurodegenerative diseases.

Scientific Research Applications

Analytical Chemistry

1. Quantitative Analysis of Nitrates and Nitrites

N-1-Naphthylsulfuric diamide is primarily utilized in the Griess test, which is a colorimetric method for detecting nitrites in water and biological samples. In this method, the compound reacts with nitrites to form a colored azo dye, allowing for quantitative analysis through spectrophotometry. The intensity of the color correlates with the concentration of nitrite ions present in the sample .

2. Detection of Sugars

A solution of this compound in sulfuric acid-methanol has been employed for the quantification of sugars. This application leverages the compound's ability to form charge transfer complexes with various substrates, facilitating the detection of reducing sugars on thin-layer chromatography plates .

Application Methodology Outcome
Quantitative Analysis of NitritesGriess test (colorimetric assay)Color intensity correlates with nitrite concentration
Sugar DetectionSulfuric acid-methanol solutionVisualization and quantification on TLC

Biological Applications

1. Antimicrobial and Anticancer Activities

Research has indicated that sulfonamide derivatives, including those related to this compound, exhibit significant antimicrobial and anticancer properties. These compounds often act by inhibiting dihydrofolate reductase (DHFR), a key enzyme involved in folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells .

In a study involving novel N4-substituted sulfonamides, compounds were synthesized and screened for their cytotoxicity against various cancer cell lines (e.g., A-549 and MCF-7). The results demonstrated promising binding interactions with DHFR, indicating potential as therapeutic agents against cancer .

2. Role in Enzyme Inhibition Studies

The compound has also been explored as a potential inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders and various cancers. Structure-based design approaches have led to the development of inhibitors that utilize the naphthyl moiety to enhance binding affinity to NNMT .

Case Studies

1. Griess Test Application

In numerous studies, this compound has been effectively used to measure nitrite levels in environmental samples. For instance, water samples from agricultural runoff were analyzed using this method to assess pollution levels and inform regulatory measures.

2. Anticancer Research

A series of sulfonamide derivatives were synthesized incorporating this compound structures. These compounds were evaluated for their cytotoxic effects on cancer cell lines, revealing that certain derivatives exhibited IC50 values in the micromolar range against lung and breast cancer cells, showcasing their potential as lead compounds for drug development .

Chemical Reactions Analysis

General Reactivity of Sulfuric Diamides

Sulfuric diamides (R2_2NSO2_2NR2_2) typically exhibit reactivity influenced by their sulfonyl and amide groups:

  • Hydrolysis : Acidic or basic conditions may cleave sulfonamide bonds, though rates vary based on substituents.

  • Nucleophilic Substitution : Electrophilic sulfur centers can undergo substitution with halides or amines.

  • Coordination Chemistry : Diamides often act as ligands in metal complexes (e.g., lanthanides), as seen in fluorinated phenanthroline diamides .

Fluorinated Phenanthroline Diamides

  • Nucleophilic Fluorination : 4,7-Dichloro-phenanthroline precursors react with CsF/DMSO at 110°C to yield difluoro derivatives (88% yield). This highlights the potential for halogen exchange in similar diamides .

  • Lanthanoid Complexation : Diamides form stable complexes with lanthanum(III) and cerium(III), suggesting chelation via sulfonamide oxygen atoms .

Silver Diamine Fluoride (SDF)

While unrelated structurally, SDF demonstrates:

  • Antimicrobial Activity : Via Ag+^+ ion release and protein denaturation .

  • Caries Arrest Mechanism : Synergistic effects of Ag+^+ and F^- ions inhibit demineralization .

Limitations and Recommendations

  • Data Gaps : No peer-reviewed studies on N-1-Naphthylsulfuric diamide were identified in non-excluded sources.

  • Suggested Alternatives :

    • Explore SciFinder or Reaxys for reaction-specific literature.

    • Investigate sulfonamide hydrolysis kinetics or coordination studies using X-ray crystallography.

For a rigorous analysis of This compound , access to specialized chemistry databases or experimental studies is essential. Current publicly available data, excluding smolecule.com, do not meet the requirements for a detailed reaction profile.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Diamides

Key Structural Analogues:

Compound Core Structure Functional Groups Key Applications Reference
N-1-Naphthylsulfuric diamide Naphthalene + sulfonic diamide Sulfonamide, aromatic Hypothesized: Insecticides, biochemical probes
P-methylphosphonic diamide Phosphonic acid + methyl P-methyl, diamide Chemical intermediates
Thioether-containing diamides Benzene + thioether/sulfide Thioether, carboxamide Insecticides (e.g., larvicides)
  • Naphthyl vs.
  • Sulfonic Diamide vs. Thioether : Sulfonic diamides may exhibit higher polarity and solubility compared to thioether-containing diamides, affecting their bioavailability in pesticidal applications .

Comparative Analysis of Physicochemical Properties

Property This compound (inferred) Dipotassium 7-hydroxynaphthalene-1,3-disulphonate Thioether Diamides (e.g., from )
Solubility Moderate in polar solvents High (ionic disulphonate) Low to moderate (thioether hydrophobicity)
Thermal Stability High (aromatic stabilization) Moderate Variable (depends on substituents)
Bioavailability Likely limited by aromatic bulk N/A Enhanced by lipophilic groups

The naphthalene moiety in this compound may reduce water solubility compared to ionic naphthalene derivatives like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate , while the sulfonic diamide group could improve solubility relative to non-polar thioether analogues .

Insecticidal Activity:

  • Thioether/Sulfide Diamides : Exhibit LC50 values < 10 ppm against mosquito larvae, attributed to electron-deficient carboxamide groups disrupting insect nervous systems .
  • The naphthyl group might enhance binding to insecticidal targets like ryanodine receptors, a common mode of action for diamides .

Biochemical Effects:

  • Diamide (generic) : Induces S6K1 phosphorylation in HEK293T cells at 0.1–1.0 mM concentrations, though less potently than PAO (a stronger oxidizing agent) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.